Tetraproline
Description
Significance of Proline Residues in Peptide and Protein Structure
Proline is a distinctive proteinogenic amino acid due to its cyclic side chain, which connects back to the backbone amide nitrogen. nih.gov This ring structure imparts exceptional conformational rigidity compared to other amino acids. wikipedia.org A key consequence of this structure is the restriction of the dihedral angle φ of the protein backbone to approximately -65°. wikipedia.org This rigidity makes proline a "structure breaker" in the middle of regular secondary structures like alpha-helices and beta-sheets, often introducing kinks. nih.gov However, proline is frequently found at the beginning of alpha-helices and in the edge strands of beta-sheets, as well as in turns, where it aids in the formation of beta-turns. wikipedia.org
Another critical feature of proline is its ability to adopt both trans and cis conformations of the peptide bond. acs.org While the trans conformation is predominant for most peptide bonds, the energy difference between the cis and trans isomers of an Xaa-Pro bond is small, leading to a significant population of the cis conformation. The interconversion between these isomers can be a rate-limiting step in protein folding. Furthermore, the proline nitrogen in a peptide bond lacks a hydrogen atom, preventing it from acting as a hydrogen bond donor, although it can function as an acceptor. wikipedia.orgquora.com The unique structural constraints imposed by proline residues are often highly conserved in biologically important proteins and peptides, suggesting crucial structural or functional roles. nih.gov
Overview of Oligoprolines as Model Systems in Peptide Research
Oligoprolines, which are peptides composed of repeating proline units, serve as ideal model systems in various scientific disciplines. acs.orgnih.gov Their characteristic rigidity and well-defined secondary structures, primarily the polyproline I (PPI) and polyproline II (PPII) helices, make them valuable as "molecular rulers" and "molecular scaffolds". acs.orgnih.gov As molecular rulers, they provide a defined length to control distances at the molecular level. nih.gov As molecular scaffolds, they allow for the precise placement and predictable orientation of chemical functional groups along the peptide backbone. acs.orgnih.gov
This precise control over structure and functionalization has led to their application in diverse areas. In materials science, oligoprolines have been used to control the size of noble metal nanoparticles and to study the self-assembly of π-systems. acs.orgnih.gov In chemical biology, they have been employed to investigate ligand-receptor interactions, the efficacy of cell-penetrating peptides, and to model electron transfer processes. acs.orgnih.govkit.edu The ability to synthesize oligoprolines in a stepwise manner and easily modify them with various chemical groups further enhances their utility as model systems. nih.gov
Historical Context of Tetraproline Studies
The study of this compound and its derivatives has a significant history in conformational analysis and structural biology. Research into cyclic tetrapeptides composed of both L- and D-proline has been conducted using theoretical methods, NMR spectroscopy, and X-ray analysis to understand their conformational preferences. nih.gov Studies on cyclic this compound analogs with alternating L- and D-prolines have shown them to be constrained to one or two stable conformations, making them useful as scaffolds for mimicking reverse turns in proteins. researchgate.net
In the context of protein structure, continuous this compound sequences have been identified in various proteins. For instance, the SH3 domain of VavS contains a this compound region (residues 607-610) that adopts a PPII helical conformation and forms important hydrophobic contacts within the domain. researchgate.netembopress.org Similarly, a unique this compound sequence (Pro293-Pro296) has been noted near the C-terminus of apolipoprotein A-V, a key regulator of plasma triglyceride homeostasis. nih.gov The tristetraprolin (TTP) family of proteins, which are crucial regulators of mRNA stability, are characterized by the presence of this compound (PPPP) motifs. nih.govmolbiolcell.org These historical studies have laid the groundwork for understanding the structural and functional roles of short, continuous proline sequences in biological systems.
Scope and Academic Relevance of H-Pro-Pro-Pro-Pro-OH in Contemporary Research
The tetrapeptide H-Pro-Pro-Pro-Pro-OH continues to be a subject of academic interest due to its fundamental properties and potential applications. It is recognized as the shortest oligoproline sequence reported to form a polyproline II (PPII) helix, a discovery that has provided crucial insight into the conformational behavior of short oligoprolines. d-nb.inforesearchgate.net This understanding is vital for the rational design of peptide-based materials.
In contemporary research, H-Pro-Pro-Pro-Pro-OH and its derivatives are being explored in several areas:
Supramolecular Chemistry and Materials Science: The self-assembly of functionalized this compound has been used to create porous supramolecular peptide frameworks with potential applications in chemical separation and catalysis. d-nb.info
Biomaterials: Oligoprolines, including this compound, are being investigated for the development of novel biomaterials. For example, they have been conjugated with polysaccharides like chitosan (B1678972) and calcium alginate for potential use in regenerative medicine. mdpi.com They have also been functionalized to create ROS-sensitive biomaterials. researchgate.net
Catalysis: this compound has been used as a component of a chiral stationary phase in chromatography. acs.org The broader class of proline-containing peptides, such as Pro-Pro-Xaa motifs, are powerful catalysts for stereoselective C-C bond formation. acs.org
Drug Development and Peptide Synthesis: H-Pro-Pro-Pro-Pro-OH is used as a building block in the synthesis of more complex peptides and has been explored for its potential to enhance the stability and bioavailability of therapeutic peptides. chemimpex.com It has also been used as an internal standard in the quantification of other bioactive peptides. novoprolabs.com
The ongoing research into H-Pro-Pro-Pro-Pro-OH and related oligoprolines highlights their continued importance as fundamental building blocks and versatile tools in chemistry, materials science, and biomedicine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c25-17(13-5-1-9-21-13)22-10-2-6-14(22)18(26)23-11-3-7-15(23)19(27)24-12-4-8-16(24)20(28)29/h13-16,21H,1-12H2,(H,28,29)/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLHHITRUAXOE-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Tetraproline
Solid-Phase Peptide Synthesis (SPPS) of H-Pro-Pro-Pro-Pro-OH
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the creation of peptides like tetraproline. sigmaaldrich.comcsic.es This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. sigmaaldrich.com
Fmoc Chemistry-Based Approaches
The most prevalent strategy for SPPS utilizes 9-fluorenylmethoxycarbonyl (Fmoc) as a temporary protecting group for the N-terminus of the amino acids. csic.eschemimpex.comnih.gov The Fmoc group is stable to the acidic conditions used for side-chain deprotection and peptide cleavage from the resin but is readily removed by a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govmdpi.com This orthogonal protection scheme is a key advantage of the Fmoc/tBu (tert-butyl) strategy. nih.gov
The synthesis cycle for each proline addition involves:
Deprotection: Removal of the Fmoc group from the resin-bound peptide. mdpi.com
Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.
Coupling: Addition of the next Fmoc-protected proline, activated by a coupling reagent, to the free N-terminus of the growing peptide chain. mdpi.com
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired this compound sequence is assembled. Finally, the peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). nih.govmol-scientific.com
Resin Selection and Coupling Strategies for Oligoprolines
The choice of solid support (resin) is critical for a successful synthesis. Polystyrene (PS) is a common choice, but its compatibility with the polar solvents used in Fmoc chemistry can be limited. csic.es For hydrophobic peptides or those prone to aggregation, non-polar resins like polystyrene have shown to yield products of high quality and purity. nih.gov Resins like ChemMatrix, which swell in a variety of solvents, offer an alternative. rsc.org The linker, which connects the peptide to the resin, is also a key consideration. For instance, the 4-(4-(hydroxymethyl)-3-methoxyphenoxy)butyric acid (HMPB) linker is highly acid-labile, allowing for cleavage under mild acidic conditions. rsc.orgacs.org
A variety of coupling reagents are available to facilitate the formation of the peptide bond. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used in conjunction with an additive like OxymaPure, or uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govrsc.org The selection of the coupling reagent and conditions is optimized to ensure efficient and complete reaction at each step.
Challenges in Proline-Rich Sequence Synthesis
The synthesis of proline-rich sequences like this compound presents specific challenges. mblintl.com Proline's unique cyclic structure can lead to steric hindrance, making the coupling of subsequent proline residues difficult. acs.org Furthermore, oligoproline sequences have a tendency to form stable secondary structures, which can lead to aggregation of the growing peptide chains on the resin. sigmaaldrich.comresearchgate.net This aggregation can hinder the access of reagents to the reaction sites, resulting in incomplete reactions and lower yields. mblintl.comsigmaaldrich.com
The construction of proline-proline junctions is particularly challenging due to steric congestion and electronic effects that decrease the reactivity of the acylated proline at the C-terminus. acs.org To overcome these issues, various strategies are employed, such as using specialized coupling reagents, elevated temperatures, or the introduction of backbone-protecting groups to disrupt aggregation. researchgate.net
Isotopic Labeling of this compound for Spectroscopic Studies
Isotopic labeling is a powerful technique used to enhance the sensitivity and resolution of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). sigmaaldrich.comnih.gov By selectively replacing certain atoms with their heavier isotopes, researchers can probe specific sites within a molecule. sigmaaldrich.comnih.gov
Deuterium (B1214612) (²H) Labeling
Deuterium (²H or D) is a stable isotope of hydrogen. symeres.com In the context of this compound, deuterium labeling can be achieved through hydrogen-deuterium exchange (HDX) reactions, where protons are replaced by deuterons. nih.govnih.gov This can be particularly useful in mass spectrometry studies to help elucidate fragmentation pathways. nih.gov For instance, the fragmentation of oligoproline ions in the gas phase has been studied with the aid of deuterium-labeled analogs. nih.gov Deuterium labeling can also be used to improve the pharmacokinetic properties of a molecule. symeres.com
| Labeled Compound | Application | Reference |
| Deuterium-labeled oligoproline | Mass spectrometry fragmentation studies | nih.gov |
| Deuterated armodafinil | Quantitative analysis by LC-MS | nih.gov |
| Deuterated drugs | Clinical trials to assess pharmacokinetic improvements | princeton.edu |
Carbon-13 (¹³C) Labeling
Carbon-13 (¹³C) is a stable isotope of carbon that is widely used in NMR spectroscopy. symeres.com Uniform labeling, where all carbon atoms in the this compound molecule are replaced with ¹³C, can be achieved by using ¹³C-labeled precursors during synthesis. sigmaaldrich.com This allows for the determination of the three-dimensional structure of the peptide in the solid state. sigmaaldrich.com
Site-specific labeling, where only certain carbon atoms are replaced with ¹³C, is also a valuable tool. nih.gov This can be accomplished by using Fmoc-protected proline amino acids that are specifically labeled at a particular carbon position. sigmaaldrich.com This approach simplifies complex NMR spectra and allows for the measurement of specific distances and the study of intermolecular contacts. sigmaaldrich.comnih.gov ¹³C labeling is also crucial for metabolic flux analysis, where the incorporation of ¹³C from a labeled substrate into various metabolites is tracked over time. nih.gov13cflux.net
| Labeling Strategy | Purpose | Analytical Technique | Reference |
| Uniform ¹³C labeling | Full structure determination | Solid-state NMR | sigmaaldrich.com |
| Site-specific ¹³C labeling | Simplify spectra, measure specific distances | NMR spectroscopy | sigmaaldrich.comnih.gov |
| ¹³C tracer analysis | Determine nutrient contributions and pathway activities | Mass spectrometry, NMR | 13cflux.netnih.gov |
Nitrogen-15 (¹⁵N) Labeling
Nitrogen-15 (¹⁵N) labeling of H-Pro-pro-pro-pro-OH is a critical technique for detailed structural and dynamic analysis, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of the stable ¹⁵N isotope allows for the application of heteronuclear NMR experiments, which provide significantly greater resolution and information content than proton-only NMR.
The primary method for synthesizing ¹⁵N-labeled this compound is through solid-phase peptide synthesis (SPPS). This process utilizes commercially available ¹⁵N-labeled L-proline as a building block. isotope.comisotope.com During SPPS, the labeled proline monomer is sequentially coupled to the growing peptide chain on a solid support until the desired this compound sequence is achieved. Both singly labeled L-Proline (¹⁵N, 98%) and dually labeled L-Proline (¹³C₅, 99%; ¹⁵N, 99%) are available for this purpose, allowing for a range of sophisticated NMR studies. isotope.comisotope.com
For larger proteins and peptides containing this compound motifs, recombinant expression in microorganisms is a viable labeling strategy. researchgate.net In this approach, cells are cultured in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound, such as ¹⁵N-labeled ammonium (B1175870) chloride. The host organism's cellular machinery then incorporates the isotope into all newly synthesized amino acids, including proline, resulting in a uniformly ¹⁵N-labeled peptide. researchgate.netnih.gov
The principal application of ¹⁵N-labeled this compound is in biophysical studies. Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy on labeled peptides can reveal detailed information about the local chemical environment of each nitrogen atom in the peptide backbone. nih.gov This allows researchers to monitor conformational changes, protein folding, and intermolecular interactions with high precision. nih.govresearchgate.net
Table 1: Commercially Available ¹⁵N-Labeled Proline for Synthesis
| Compound Name | Isotopic Purity | Common Applications |
|---|---|---|
| L-Proline (¹⁵N) | 98% | Biomolecular NMR, Proteomics, Metabolomics isotope.com |
Fluorinated Proline Analogs in this compound Research
The incorporation of fluorinated proline analogs into the this compound backbone is a powerful strategy for modulating its chemical and physical properties. Fluorine's high electronegativity, small van der Waals radius, and the stability of the C-F bond make it a unique tool in peptide design. d-nb.infobeilstein-journals.org These analogs are typically introduced during chemical peptide synthesis, substituting one or more of the standard proline residues. d-nb.infonih.gov
Research into fluorinated proline analogs in peptides has several key objectives:
Conformational Control: Fluorination of the proline ring, particularly at the C4 position, creates a strong stereoelectronic gauche effect that biases the ring's pucker (Cγ-exo or Cγ-endo). beilstein-journals.orgbiorxiv.org This puckering is coupled to the cis-trans isomerization of the peptide bond, allowing for precise control over the peptide's secondary structure, such as the polyproline II helix characteristic of this compound. beilstein-journals.orgbiorxiv.org
Enhanced Stability and Hydrophobicity: The introduction of fluorine or trifluoromethyl (CF₃) groups can significantly increase the hydrophobicity of the peptide, which can influence its folding, assembly, and transport properties. nih.gov It can also confer greater resistance to proteolytic degradation. nih.gov
¹⁹F NMR Probes: Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is an excellent nucleus for NMR spectroscopy. d-nb.infonih.gov Incorporating fluorinated prolines allows the peptide to be studied via ¹⁹F NMR, providing a sensitive probe to monitor the local environment and conformational changes without background signals from biological media. nih.gov
Various fluorinated proline analogs have been synthesized and studied in peptide contexts, including in "Pro-Pro" dipeptide units which are the fundamental components of this compound. researchgate.net The findings from these studies are directly applicable to the design of modified this compound peptides with tailored structural and functional characteristics. nih.govresearchgate.net
Table 2: Examples of Fluorinated Proline Analogs and Their Investigated Effects
| Analog | Position of Fluorination | Observed/Studied Effect | Reference |
|---|---|---|---|
| (4R)- and (4S)-Fluoroproline (Flp) | C4 | Induces a conformational bias in the ring pucker, affecting the cis/trans isomer ratio and protein stability. | beilstein-journals.org |
| 4,4-Difluoroproline (Dfp) | C4 | Alters electronic properties and cis-to-trans rotation velocity. | beilstein-journals.org |
| α-Trifluoromethyl-proline | C2 (α-position) | Increases hydrophobicity; used to create enhanced β-turn inducers. | nih.govresearchgate.net |
Functionalization Techniques for H-Pro-pro-pro-pro-OH
The H-Pro-pro-pro-pro-OH molecule possesses two primary reactive sites for chemical modification: the N-terminal primary amine (from the first proline) and the C-terminal carboxylic acid (from the last proline). These sites allow for a wide range of functionalization techniques using standard peptide chemistry.
N-Terminal Functionalization: The free amino group at the N-terminus is a nucleophile that can be modified through various reactions, most commonly acylation. This allows for the attachment of a wide array of functional groups, including:
Fluorescent Labels: Dyes such as fluorescein (B123965) or rhodamine can be conjugated to the N-terminus for use in fluorescence microscopy or spectroscopy.
Bioconjugation Handles: Molecules like biotin (B1667282) can be attached for affinity purification or detection. An azide (B81097) or alkyne group can be introduced for subsequent "click chemistry" reactions.
Lipidation: The attachment of fatty acids can enhance membrane association.
Polymer Conjugation: Polymers like polyethylene (B3416737) glycol (PEG) can be attached to improve solubility and pharmacokinetic properties. mdpi.com
C-Terminal Functionalization: The carboxylic acid at the C-terminus can be activated and reacted with nucleophiles. Common modifications include:
Amidation: The carboxyl group can be converted to a primary or substituted amide, which can neutralize the negative charge and increase metabolic stability.
Esterification: The formation of an ester can be used to temporarily protect the carboxyl group or to link the peptide to a solid support or another molecule.
Conjugation to Amines: The activated carboxyl group can react with amine-containing molecules, including other peptides, polymers, or nanoparticles. nanbiosis.esfrontiersin.org
Supramolecular Chemistry: this compound itself can be used as a building block in supramolecular chemistry. For instance, calixarene (B151959) scaffolds have been functionalized with this compound derivatives to create host-guest systems capable of complexing with specific amino acids. mdpi.com In such applications, the this compound unit imparts specific conformational properties and interaction capabilities to the larger assembly.
The choice of functionalization technique depends on the desired application, which ranges from creating tools for basic research to developing novel biomaterials or therapeutic delivery systems. nanbiosis.es
Table 3: Overview of Functionalization Strategies for this compound
| Target Site | Reaction Type | Example Functional Group | Purpose |
|---|---|---|---|
| N-Terminus | Acylation / Alkylation | Fluorescent Dye | Cellular imaging, binding assays |
| N-Terminus | Amide Bond Formation | Polyethylene Glycol (PEG) | Improve solubility, reduce immunogenicity mdpi.com |
| C-Terminus | Amidation | Primary Amide (-NH₂) | Neutralize charge, increase stability |
| C-Terminus | Esterification / Amidation | Nanoparticle Surface | Create targeted drug delivery systems nanbiosis.es |
Table of Mentioned Compounds
| Compound Name |
|---|
| H-Pro-pro-pro-pro-OH (this compound) |
| L-Proline |
| L-Proline (¹⁵N) |
| L-Proline (¹³C₅, ¹⁵N) |
| (4R)-Fluoroproline |
| (4S)-Fluoroproline |
| 4,4-Difluoroproline |
| α-Trifluoromethyl-proline |
| Fluorocyclopropane-containing Proline |
| Calixarene |
| Polyethylene Glycol (PEG) |
| Fluorescein |
| Rhodamine |
Structural and Conformational Landscape of H Pro Pro Pro Pro Oh
Polyproline II (PPII) Helical Conformation in Oligoprolines
Oligoprolines, including tetraproline, are known to adopt a specific helical structure known as the Polyproline II (PPII) helix. researchgate.net This conformation is one of the most abundant secondary structures in proteins, alongside the α-helix and β-sheet. researchgate.net The PPII helix is a left-handed, extended, and rigid helix where all peptide bonds are in the trans configuration. researchgate.netwikipedia.org
The PPII helix is characterized by a unique set of geometric parameters. It is a left-handed spiral with approximately three residues per turn. wikipedia.orgbiorxiv.org The structure is relatively extended, with a rise of about 3.1 Å per residue. biorxiv.org This conformation is defined by backbone dihedral angles (φ, ψ) of roughly -75° and +150°, respectively. wikipedia.orgbiorxiv.org
A key feature of the PPII helix is the absence of internal hydrogen bonding, which is a stabilizing force in other helical structures like the α-helix. wikipedia.org The amide nitrogen and oxygen atoms in the polypeptide backbone are too distant (approximately 3.8 Å) and incorrectly oriented to form hydrogen bonds. wikipedia.org Furthermore, the proline residue's cyclic side chain links to the backbone amide nitrogen, meaning there is no amide hydrogen available to act as a hydrogen bond donor. wikipedia.org
Table 1: Ideal Parameters of the Polyproline II (PPII) Helix
| Parameter | Characteristic Value/Description |
| Handedness | Left-handed. wikipedia.orgbiorxiv.org |
| Residues per Turn | ~3.0. wikipedia.org |
| Rise per Residue | ~3.1 Å. biorxiv.org |
| Backbone Dihedral Angles (φ, ψ) | Approximately (-75°, +150°). wikipedia.org |
| Internal Hydrogen Bonding | Absent. wikipedia.org |
| Peptide Bond Conformation | All-trans. researchgate.net |
Several factors influence the stability of the PPII helical conformation in oligoprolines like this compound. To the best of current knowledge, this compound is the shortest polyproline sequence reported to form a structured PPII helix in solution. researchgate.net
Solvent Polarity: The surrounding solvent plays a critical role. Polar solvents, such as water and trifluoroethanol, strongly favor the formation of the PPII helix. researchgate.netunibo.it This is because the extended nature of the PPII helix effectively exposes the peptide backbone to the solvent. biorxiv.org In contrast, more hydrophobic solvents tend to favor the more compact Polyproline I (PPI) helix, which features all-cis peptide bonds. unibo.it
Concentration: The concentration of the peptide in solution is another crucial parameter. Studies on oligoprolines have shown that higher concentrations (e.g., 3 mM) can favor the formation of stable PPII helices, which may organize into aggregates. unibo.it At more dilute concentrations, the equilibrium may shift towards other conformations. unibo.it
Temperature: The stability of the PPII helix in oligoprolines is temperature-dependent. Circular dichroism studies have demonstrated that the characteristic spectral features of the PPII helix diminish with increasing temperature, indicating a loss of the ordered helical structure. nih.gov
Ideal PPII Helix Parameters and Characteristics
Proline Cis-Trans Isomerization in H-Pro-pro-pro-pro-OH
The peptide bond preceding a proline residue (the peptidyl-prolyl bond) is unique among amino acids because the energy difference between its cis and trans conformations is small. csic.es This allows it to readily interconvert between the two isomers, a process known as cis-trans isomerization. researchgate.netrsc.org
The cis-trans isomerization of the Xaa-Pro peptide bond is a relatively slow process on the NMR timescale, with rates typically in the range of 10⁻³ to 10⁻² s⁻¹. rsc.orgresearchgate.net This slow interconversion allows for the observation of distinct populations of molecules corresponding to each isomeric state. rsc.org
The equilibrium between the cis and trans states is influenced by several factors:
Neighboring Residues: The identity of the amino acid preceding the proline residue can significantly affect the cis/trans population. probiologists.com For Pro-Pro sequences, the trans conformation is generally favored. csic.es
Solvent Environment: The polarity of the solvent can influence the equilibrium. probiologists.com
Phosphorylation: In certain biological contexts, the phosphorylation of a residue adjacent to proline can modulate the isomerization rate. rsc.org
In protein structures, while the trans form is predominant, the cis form occurs in about 5-6% of Xaa-Pro peptide bonds. probiologists.com
The presence of three internal peptidyl-prolyl bonds in this compound means that a complex mixture of conformational isomers can exist in solution. Each of the three bonds can be either cis or trans, leading to multiple potential combinations.
Equilibrium and Kinetics of Peptide Bond Isomerization
Biophysical Characterization of this compound Conformation
A variety of biophysical techniques are employed to investigate the complex conformational landscape of this compound and other oligoprolines. nih.gov These methods provide valuable data on the secondary structure, stability, and dynamics of the peptide.
Circular Dichroism (CD) Spectroscopy: CD is a primary tool for studying the secondary structure of peptides in solution. researchgate.net The PPII helix has a characteristic CD spectrum, which is distinct from that of α-helices, β-sheets, or random coils. It typically displays a positive peak or shoulder around 223-227 nm and a strong negative band near 200-207 nm. nih.govresearchgate.net The intensity of these bands can be used to monitor the presence and stability of the PPII conformation under different conditions, such as changes in temperature or solvent. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an exceptionally powerful technique for obtaining high-resolution structural information. nih.gov 2D NMR experiments can be used to determine the specific conformation of each residue in the peptide. researchgate.net Key NMR parameters for identifying the PPII helix include the absence of certain nuclear Overhauser effect (NOE) signals and specific values for dihedral angles. researchgate.net Crucially, NMR can also distinguish between cis and trans isomers of the peptidyl-prolyl bonds, as the distinct chemical environments of the atoms in each state result in separate resonance peaks. researchgate.netnih.gov This allows for the quantification of the relative populations of the different isomers. researchgate.net
X-ray Crystallography: While providing a static picture, X-ray crystallography can yield precise atomic-level details of the peptide's conformation in the solid state. The first crystal structure of unfunctionalized this compound confirmed its adoption of the PPII helical form. researchgate.net
Mass Spectrometry (MS): Advanced MS techniques can provide information about the shape and changes in the shape of peptides and proteins. nih.gov Ion mobility-mass spectrometry, for instance, can separate different conformational states based on their size and shape in the gas phase. acs.org
Table 2: Biophysical Methods for Characterizing this compound Conformation
| Technique | Information Provided |
| Circular Dichroism (CD) Spectroscopy | Provides information on the overall secondary structure content (e.g., PPII helix vs. disordered) and its stability. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Yields high-resolution data on 3D structure, dihedral angles, and allows for the identification and quantification of cis and trans prolyl-peptide bond isomers. researchgate.netresearchgate.netnih.gov |
| X-ray Crystallography | Determines the precise atomic structure in the solid state. researchgate.net |
| Mass Spectrometry (MS) | Can be used to study different conformational states and their distribution. acs.orgnih.gov |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution. jascoinc.comcreative-proteomics.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing a spectral signature that is highly sensitive to the conformational arrangement of the peptide backbone. jascoinc.comchiralabsxl.com
The far-UV region of the CD spectrum (typically 180-250 nm) is dominated by the electronic transitions of the peptide bond chromophores. jascoinc.comchiralabsxl.com The spatial arrangement of these peptide bonds in secondary structures like α-helices, β-sheets, and polyproline II (PPII) helices gives rise to characteristic CD spectra. creative-proteomics.comresearchgate.net For oligoprolines like this compound, far-UV CD is particularly instrumental in identifying the presence of the polyproline II (PPII) helix, a left-handed helical conformation. uky.edunih.gov The PPII helix is characterized by a strong negative band around 202-207 nm and a weaker positive band near 227 nm. nih.govacs.org Studies on peptides with the sequence H-Trp-(Pro)n-Tyr-OH (where n=3-5) have shown that the intensity of the negative band in this region is proportional to the number of proline residues, indicating the formation of a PPII-like helical structure. nih.gov
| Secondary Structure | Characteristic Far-UV CD Bands |
| Polyproline II (PPII) Helix | Strong negative band at ~204 nm and a weak positive band at ~227 nm. acs.org |
| Polyproline I (PPI) Helix | Strong negative band at ~199 nm, a strong positive band around 214 nm, and a weak negative band at about 232 nm. acs.org |
| Unordered Conformations | Strong negative band at ~199 nm, sometimes with a weak positive band around 220 nm or a negative shoulder. acs.org |
| α-Helix | Negative bands at ~222 nm and ~208 nm, and a strong positive band at ~193 nm. |
| β-Sheet | Negative band around 217 nm and a positive band near 195 nm. |
The chiroptical properties of oligoprolines, including H-Pro-pro-pro-pro-OH, are dominated by the conformational rigidity imposed by the proline rings. The interconversion between the all-trans polyproline II (PPII) helix and the all-cis polyproline I (PPI) helix can be monitored by CD spectroscopy. acs.org The distinct CD signatures of these two helical forms allow for the characterization of the conformational equilibrium in solution. acs.org The presence of terminal aromatic residues can influence the chiroptical properties, but for this compound itself, the spectrum is primarily dictated by the proline backbone conformation. nih.gov The investigation of oligoproline-quaterthiophene conjugates has demonstrated that the length of the oligoproline chain can direct the self-assembly and the resulting chiroptical properties of the aggregate structures. researchgate.net
Far-UV CD for Secondary Structure Content
Nuclear Magnetic Resonance (NMR) Spectroscopy of Proline-Rich Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining high-resolution structural and dynamic information about peptides in solution. nih.govcopernicus.org For proline-rich peptides like this compound, which lack amide protons for each proline residue, specific NMR techniques are required to overcome challenges such as spectral overlap and to probe the unique conformational dynamics. nih.govnsf.gov
One-dimensional (1D) and two-dimensional (2D) ¹H NMR experiments provide detailed insights into the conformational dynamics of this compound. nih.govcopernicus.org While 1D ¹H NMR can reveal the presence of multiple conformations through distinct sets of resonances, 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining through-space proton-proton proximities. nsf.govnih.gov These experiments help to establish the cis or trans conformation of the X-Pro peptide bonds. nih.gov The analysis of short proton-proton distances can differentiate between the major and minor conformational states present in solution. nih.gov However, studying the dynamics of proline homopolymers can be challenging due to the absence of amide protons and limited chemical shift dispersion. nih.gov
| NMR Technique | Information Obtained for this compound |
| 1D ¹H NMR | Provides initial assessment of conformational heterogeneity (cis/trans isomers). copernicus.org |
| 2D ¹H-¹H NOESY/ROESY | Determines through-space connectivities, aiding in the assignment of cis and trans isomers. nih.gov |
| 2D ¹H-¹³C HSQC | Correlates protons to their directly attached carbons, aiding in resonance assignment. cam.ac.uk |
| 2D ¹H-¹⁵N HSQC | Not directly applicable for proline residues due to the lack of an amide proton. nsf.gov |
Isotopic labeling, particularly with ¹³C and ¹⁵N, is a powerful strategy to enhance the resolution and sensitivity of NMR experiments for peptides like this compound. nih.govnih.gov Uniform or selective labeling of proline residues with ¹³C and ¹⁵N can overcome the limitations of ¹H NMR. nih.govsigmaaldrich.com For instance, ¹³C NMR is sensitive to the cis/trans isomerization of the prolyl peptide bond, with distinct chemical shifts for the Cβ and Cγ carbons in each conformation. While ¹⁵N NMR is also a valuable tool, its application to proline itself is different from other amino acids due to the secondary amine nature of the proline nitrogen. researchgate.netjapsonline.com The use of isotopically labeled amino acids in cell-free protein synthesis systems has become an efficient method for producing labeled proteins for NMR studies. synthelis.com
| Isotope | Application in this compound NMR |
| ¹³C | Distinguishes between cis and trans prolyl bond isomers due to different chemical shifts of Cβ and Cγ. |
| ¹⁵N | Provides information on the electronic environment of the proline nitrogen, though lacks the typical N-H correlation. researchgate.netjapsonline.com |
| ¹³C, ¹⁵N (Uniform) | Enables a wide range of multidimensional NMR experiments for complete structure determination. nih.govsigmaaldrich.com |
| ¹³C, ¹⁵N (Selective) | Simplifies complex spectra and allows for the study of specific proline residues within a larger peptide. nih.gov |
¹⁹F NMR has emerged as a sensitive probe for studying proline conformation and dynamics. nih.govnih.gov By incorporating fluorinated proline analogs, such as 4,4-difluoroproline (Dfp), into the peptide sequence, researchers can exploit the sensitivity of the ¹⁹F chemical shift to the local electronic environment. chemrxiv.orgresearchgate.net The difference in chemical shifts between the two diastereotopic fluorine atoms in Dfp (ΔδFF) is a direct reporter of the proline ring pucker and the cis/trans isomerization of the peptide bond. chemrxiv.orgresearchgate.net A small ΔδFF is observed for a trans X-Dfp bond, while a large ΔδFF is indicative of a cis X-Dfp bond. chemrxiv.orgresearchgate.net This technique has been used to demonstrate that the polyproline II helix in 8 M urea (B33335) has nearly equal populations of the exo and endo ring puckers. chemrxiv.orgresearchgate.net
Application of Isotopic Labeling in NMR Studies of this compound
Vibrational Spectroscopy (IR, Raman, ROA)
Vibrational spectroscopy offers a powerful means to investigate the secondary structure of peptides by measuring the vibrational frequencies of their constituent atoms. pressbooks.pub For proline-rich sequences like H-Pro-Pro-Pro-Pro-OH, these techniques are particularly sensitive to the conformation of the peptide backbone and the puckering of the pyrrolidine (B122466) rings.
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical method that identifies functional groups and elucidates molecular structure by measuring the absorption of infrared radiation. researchgate.net In peptide analysis, the Amide I (1600–1700 cm⁻¹) and Amide II (1500–1600 cm⁻¹) bands are especially informative. The Amide I band, arising primarily from C=O stretching vibrations of the peptide backbone, is a sensitive marker of secondary structure. dergipark.org.tr
For H-Pro-Pro-Pro-Pro-OH, the rigid pyrrolidine rings of the proline residues restrict the conformational freedom of the polypeptide chain, favoring a polyproline II (PPII) helical structure. This conformation is characterized by a specific hydrogen-bonding pattern that influences the vibrational frequencies of the amide groups. Although a dedicated FTIR spectrum for H-Pro-Pro-Pro-Pro-OH is not extensively published, data from related proline-containing peptides and general principles of protein spectroscopy allow for the prediction of its key spectral features. dergipark.org.tracs.org The major absorption bands are associated with the amide groups of the peptide bonds. dergipark.org.tr
Table 1: Predicted FTIR Vibrational Frequencies for H-Pro-Pro-Pro-Pro-OH in a PPII-like Conformation
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
| Amide I | ~1650 - 1660 | C=O stretching, characteristic of PPII helix |
| Amide II | ~1540 - 1560 | N-H in-plane bending and C-N stretching |
| CH₂ Bending | ~1450 | Scissoring and wagging of pyrrolidine ring CH₂ groups |
| C-N Stretching | ~1200 - 1300 | Stretching of the C-N bonds within the peptide backbone |
| COOH Group | ~1700-1730 / ~1200-1440 | C=O stretch and O-H bend of the terminal carboxylic acid |
This table is generated based on typical frequency ranges for peptide functional groups and data from related compounds. dergipark.org.tracs.org
UV Resonance Raman (UVRR) spectroscopy is a powerful variant of Raman spectroscopy that uses UV laser excitation tuned to the electronic absorption bands of a chromophore, such as the peptide backbone amide. nih.gov This resonance effect selectively enhances the Raman signals of the chromophore by several orders of magnitude, allowing for detailed structural analysis even in complex biological systems. cnr.it
For peptides like H-Pro-Pro-Pro-Pro-OH, UVRR excitation below 210 nm can preferentially probe the secondary structure via the amide backbone's π → π* transition. nih.gov Studies on related poly-amino acids have demonstrated that UVRR is highly effective in characterizing conformations such as the polyproline II (PPII) helix, which is expected to be the dominant structure for this compound in solution. acs.org The technique can distinguish between PPII, extended β-strand-like conformations, and disordered states by analyzing the positions and intensities of key amide bands (e.g., Amide I, II, and III). nih.govacs.org The sensitivity of UVRR allows it to serve as a marker for the solvent exposure of specific residues and the noncovalent interactions they are involved in. cnr.it
Fourier Transform Infrared (FTIR) Spectroscopy
Scattering Methods for Self-Assembly and Aggregation
Scattering techniques are invaluable for studying the size, shape, and interactions of macromolecules in solution. They provide information on the oligomerization state and aggregation propensity of peptides like H-Pro-Pro-Pro-Pro-OH.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in solution. unchainedlabs.com It works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, leading to slower fluctuations. This allows for the determination of the hydrodynamic radius (Rh) of the particles.
DLS is widely employed to monitor protein aggregation, as the formation of larger oligomers and aggregates leads to a detectable increase in the average particle size. diva-portal.orgnih.gov In the context of H-Pro-Pro-Pro-Pro-OH, DLS can be used to assess its tendency to self-associate in various solvent conditions. The technique can distinguish between monomeric peptides and the formation of dimers, trimers, or larger aggregates by analyzing the resulting size distribution profile. diva-portal.orgsygnaturediscovery.com Studies on other peptides show that DLS can effectively track the onset and progression of aggregation induced by factors like temperature, pH, or concentration. researchgate.net
Table 2: Illustrative DLS Data for a Peptide Undergoing Aggregation
| Sample Condition | Predominant Species | Average Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) |
| Initial Solution (t=0) | Monomer | 1.5 | 0.15 |
| After Heating (t=1 hr) | Oligomers/Aggregates | 50.2 | 0.45 |
This table provides hypothetical data to illustrate how DLS can be used to monitor aggregation. Actual values would be experiment-dependent.
Dynamic Light Scattering (DLS) for Oligomerization and Aggregation
Computational Modeling and Simulations of H-Pro-pro-pro-pro-OH
Computational methods provide atomic-level insights that complement experimental data, allowing for a detailed exploration of the conformational preferences and dynamics of H-Pro-Pro-Pro-Pro-OH.
Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are two of the most powerful computational tools applied to peptide systems. acs.orgfrontiersin.org MD simulations model the movements of atoms over time, revealing the dynamic behavior of the peptide and its interaction with solvent molecules. nih.gov This approach is used to study conformational landscapes, folding pathways, and the stability of different structures. nih.govalljournals.cn DFT calculations, based on quantum mechanics, provide highly accurate information on the electronic structure, optimized geometries, and relative energies of different conformers. mdpi.comnih.gov
For H-Pro-Pro-Pro-Pro-OH, MD simulations have been specifically employed to examine the interfacial structure and solvation of surface-bound polyproline chains, including this compound. nih.gov These simulations help to understand the preferred backbone conformations and hydrogen bonding patterns in different solvent environments. nih.gov DFT calculations have been used to systematically explore the potential energy surfaces of shorter oligoprolines (including N=4), allowing for the determination of stable conformers and their relative populations based on Boltzmann statistics. researchgate.net These computational approaches are critical for interpreting experimental spectroscopic data and understanding the fundamental principles that govern the structure of this unique peptide. nih.govresearchgate.net
Table 3: Summary of Computational Findings for Oligoprolines
| Computational Method | System Studied | Key Findings | Reference(s) |
| Molecular Dynamics (MD) | Surface-bound this compound | Examined preferred backbone conformations and solvent hydrogen bonding at interfaces. | nih.gov |
| Density Functional Theory (DFT) | Oligoprolines (N=2, 3, 4, 6, 9, 12) | Systematically explored potential energy surfaces to identify stable conformers and calculate Boltzmann population ratios. | researchgate.net |
| ONIOM (DFT/AM1) | Collagen-like peptides (Pro-Pro-Gly based) | Calculated relative energies of triple helices and component strands, highlighting the stabilizing effect of specific H-bonds. | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Ensembles
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the vast conformational space available to peptides like H-Pro-pro-pro-pro-OH. arxiv.org These simulations can provide detailed, atomistic insights into the various shapes (conformations) the molecule can adopt and the likelihood of finding it in a particular state. mdpi.combiorxiv.org By simulating the motions of atoms over time, MD can generate a conformational ensemble, which is a collection of structures that represents the dynamic nature of the peptide in solution. mdpi.combiorxiv.orgcore.ac.uk
Extensive MD simulations, often on the microsecond timescale, are necessary to adequately sample the conformational landscape and capture rare events like proline isomerization. nih.gov The results of these simulations can reveal the preferred backbone conformations and the influence of the solvent on the peptide's structure. nih.gov For oligoprolines, these simulations have been used to study their free energy landscapes and compare the efficiency of different simulation techniques. researchgate.net
A key aspect of analyzing MD simulations is the construction of a free energy landscape. This landscape maps the potential energy of the system as a function of specific conformational coordinates, known as collective variables. nih.gov By projecting the simulation data onto these variables, researchers can visualize the different stable and metastable conformational states and the energy barriers between them. nih.gov This approach provides a clear picture of the conformational selection mechanism, where the peptide inherently samples a wide range of conformations, and specific ones can be stabilized by interactions with other molecules or surfaces. nih.gov
Enhanced Sampling Techniques for Isomerization
A significant challenge in simulating oligoprolines like H-Pro-pro-pro-pro-OH is the slow timescale of proline cis-trans isomerization, which can occur on the order of seconds. skidmore.edunih.gov Standard MD simulations often struggle to capture these rare events within accessible simulation times. lido-dtp.ac.uk To overcome this limitation, researchers employ enhanced sampling techniques. lido-dtp.ac.ukresearchgate.net
Metadynamics is a popular enhanced sampling method that accelerates the exploration of conformational space by adding a history-dependent bias potential to the system's energy. researchgate.netrsc.org This bias discourages the simulation from revisiting already sampled conformations and pushes it to cross high energy barriers, such as the one associated with proline isomerization. lido-dtp.ac.ukacs.org Metadynamics has been successfully used to study proline isomerization in various peptides and proteins. lido-dtp.ac.ukresearchgate.netrsc.org The efficiency of metadynamics can be further improved by using multiple parallel simulations, known as multiple walker metadynamics. acs.org
Umbrella sampling is another widely used technique for calculating the free energy profile along a specific reaction coordinate, such as the dihedral angle of the proline peptide bond. nih.govquora.com In this method, the conformational space is divided into a series of "windows," and simulations are run in each window with a biasing potential that restrains the system to that region. By combining the results from all windows, a continuous free energy profile can be constructed. nih.gov
Gaussian accelerated molecular dynamics (GaMD) is a more recent enhanced sampling method that works by adding a harmonic potential to smooth the system's potential energy surface, thereby lowering the energy barriers between different states. skidmore.edunih.gov GaMD, particularly when combined with a modification of the peptide bond dihedral angle potential energy barrier, has been shown to effectively sample cis-trans isomerization in proline-rich peptides on the microsecond timescale. nih.gov
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Metadynamics | Adds a history-dependent bias potential to discourage revisiting sampled conformations. researchgate.netrsc.org | Efficiently explores complex free energy landscapes and can be highly parallelizable. acs.orgquora.com | Convergence can be sensitive to the choice of collective variables and other parameters. quora.com |
| Umbrella Sampling | Divides the reaction coordinate into windows and applies a biasing potential in each. nih.govquora.com | Conceptually straightforward and generally reliable. quora.com | Can be computationally expensive and requires prior knowledge of the reaction coordinate. researchgate.net |
| Gaussian Accelerated MD (GaMD) | Adds a harmonic potential to smooth the potential energy surface. skidmore.edunih.gov | Allows for enhanced sampling without defining specific collective variables. nih.gov | The level of acceleration is not uniform across all degrees of freedom. |
All-Atom vs. Coarse-Grained Models
MD simulations can be performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG).
All-atom (AA) models explicitly represent every atom in the system, including the solvent molecules. researchgate.netnih.gov This high level of detail allows for an accurate description of the system's energetics and interactions. However, the computational cost of AA simulations is high, limiting the accessible timescale to nanoseconds or microseconds, even with powerful computing resources. nih.gov For complex processes like extensive conformational sampling of intrinsically disordered proteins, enhanced sampling methods are often required in conjunction with AA models. arxiv.org
Coarse-grained (CG) models simplify the system by grouping several atoms into a single interaction site or "bead". researchgate.netmdpi.com This reduction in the number of particles significantly decreases the computational cost, allowing for simulations on the microsecond to millisecond timescale or even longer. nih.govmdpi.com This makes CG models particularly well-suited for studying large-scale conformational changes and the assembly of large biomolecular complexes. mdpi.com However, the simplification comes at the cost of losing some atomistic detail, which can affect the accuracy of certain properties like secondary structure content. mdpi.com To regain atomic-level information, a process called "reverse coarse-graining" or "backmapping" can be used to reconstruct an all-atom model from a CG simulation snapshot. nih.gov
The choice between AA and CG models depends on the specific research question. For detailed studies of local interactions and solvent effects, AA models are preferred. For exploring large-scale conformational changes over long timescales, CG models are often the more practical choice. mdpi.com
| Model Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| All-Atom (AA) | Explicitly represents every atom in the system. researchgate.netnih.gov | High accuracy in describing detailed interactions and energetics. plos.org | Computationally expensive, limiting simulation timescales. nih.gov |
| Coarse-Grained (CG) | Groups of atoms are represented by a single particle. researchgate.netmdpi.com | Significantly faster, allowing for longer simulation times and larger systems. nih.govmdpi.com | Loss of atomistic detail, which may require backmapping for detailed analysis. nih.govmdpi.com |
Quantum Mechanical Calculations for Spectroscopic Fingerprints
While MD simulations provide valuable information about the conformational dynamics of H-Pro-pro-pro-pro-OH, quantum mechanical (QM) calculations are essential for predicting its spectroscopic properties. aps.orgarxiv.org These "spectroscopic fingerprints" can then be compared with experimental data from techniques like nuclear magnetic resonance (NMR) or circular dichroism (CD) to validate and refine the conformational ensembles generated by MD simulations.
QM calculations can accurately determine various molecular properties, including chemical shifts, coupling constants, and vibrational frequencies, which are directly related to the peptide's three-dimensional structure. aps.org By performing QM calculations on representative structures from an MD simulation, a theoretical spectrum for the entire ensemble can be generated.
For example, theoretical CD spectra calculated from MD simulation ensembles have been used to assess the accuracy of different force fields and sampling methods in reproducing experimental observations for proline-rich peptides. nih.gov A close match between the calculated and experimental spectra provides confidence in the underlying conformational ensemble.
De Novo Peptide Design Principles Applied to Oligoprolines
De novo peptide design aims to create novel peptide sequences with specific, predetermined structures and functions. rsc.orgresearchgate.netamazon.com Oligoprolines, with their well-defined structural propensities, serve as valuable building blocks in this field. rsc.org The rigid, rod-like structure of the polyproline II (PPII) helix, for instance, can be exploited as a molecular scaffold. rsc.org
The principles of de novo design involve several stages, including sequence selection, prediction of folding specificity, and calculation of binding affinity if the peptide is intended to interact with a target. researchgate.net Computational tools play a crucial role in this process. For oligoprolines, the design process can focus on controlling the cis-trans isomerization of the peptide bonds to create molecular "switches" or to stabilize specific helical conformations.
By understanding the conformational landscape of this compound, researchers can rationally design modified sequences with enhanced stability or specific structural features. This knowledge is critical for developing new peptide-based materials and therapeutics. amazon.com
Computational Prediction of Conformational Landscapes
The computational prediction of a peptide's conformational landscape involves integrating information from various computational methods to create a comprehensive picture of its structural dynamics. letstalkacademy.comresearchgate.net This process typically starts with generating a broad range of possible conformations, often using a combination of enhanced sampling MD simulations and other conformational search algorithms. nih.govbakerlab.org
The resulting conformations are then clustered based on their structural similarity to identify the major conformational states. The free energy of each state and the barriers between them are then calculated to construct a free energy landscape. nih.govletstalkacademy.com This landscape provides a quantitative description of the relative populations of different conformations and the kinetics of their interconversion. letstalkacademy.com
For H-Pro-pro-pro-pro-OH, the conformational landscape would be characterized by multiple minima corresponding to different combinations of cis and trans peptide bonds and various backbone dihedral angles. The ability to accurately predict this landscape is a key test for computational protein folding and design methods. bakerlab.org Recent advances in machine learning, such as the use of deep neural networks, are being applied to improve the accuracy and efficiency of conformational landscape prediction. bakerlab.org
Intermolecular Interactions and Molecular Recognition Mediated by Tetraproline
Recognition of Proline-Rich Motifs by Protein Domains
| Domain Family | Primary Consensus Motif(s) | Typical Binding Affinity (Kd) |
| SH3 | PxxP (Class I & II) | Low µM range |
| WW | PPxY (Class I), PPLP (Class II) | Low µM range |
| EVH1 | [F/W/Y/L]PxΦP (Ena/VASP), PPxxF (Homer) | Low µM range |
| GYF | xPPx, PPPGΦ (Φ = Hydrophobic) | Micromolar (µM) |
| UEV | P(S/T)AP | Micromolar (µM) |
| This table summarizes the major protein domain families that recognize proline-rich motifs, their consensus binding sequences, and typical binding affinities. ucsf.edupnas.orgresearchgate.netnih.govnih.gov |
Src Homology 3 (SH3) domains are small, modular domains of approximately 50-60 amino acids that are among the best-characterized proline-binding modules. researchgate.netembl.de They are found in a vast array of proteins, including signaling enzymes and cytoskeletal components. embl.de SH3 domains function by recognizing a core consensus sequence, PxxP, where 'P' is proline and 'x' is any amino acid. researchgate.netcore.ac.uknih.gov A tetraproline sequence contains this core motif. Ligands bind to a shallow, hydrophobic groove on the surface of the SH3 domain. researchgate.netembl.de A key feature of this interaction is that the proline-rich ligand, adopting a PPII helix, can bind in two opposite orientations (N-to-C or C-to-N). fu-berlin.decore.ac.uk The specific orientation and affinity are often determined by charged residues flanking the PxxP core. core.ac.uk
Named for the presence of two conserved tryptophan (W) residues, WW domains are small modules of about 40 amino acids that mediate protein-protein interactions. ucsf.eduebi.ac.uk These domains are classified into groups based on their ligand preference. Class I WW domains, for instance, typically bind to a PPxY motif, where 'Y' is tyrosine. nih.govcore.ac.uknih.gov Other classes recognize different sequences, such as PPLP motifs. nih.gov Similar to SH3 domains, WW domains recognize ligands in a PPII helical conformation and can often bind them in either orientation. ucsf.edu They differ from SH3 domains in that they generally possess a single primary proline-binding groove, thus requiring a shorter core recognition motif. ucsf.edu
Enabled/VASP Homology 1 (EVH1) domains, also known as WH1 domains, are modules of approximately 115 amino acids found in proteins critical for cytoskeletal dynamics, such as those in the Ena/VASP, Homer, and WASP families. ucsf.edunih.gov The binding specificity varies among these families. Notably, EVH1 domains of the Ena/VASP protein family specifically recognize a core consensus motif of [F/W/Y/L]PхΦP, where 'Φ' is a hydrophobic residue. pnas.orgelifesciences.org The motif is often FPPPP, directly incorporating a this compound sequence. researchgate.net For example, the protein ABI1 contains an FPPPPPPP sequence where the core this compound binds to the ENAH EVH1 domain, and the additional C-terminal prolines make further contacts that enhance binding affinity. elifesciences.orgnih.gov In contrast, EVH1 domains from the Homer family recognize a different motif, PPxxF. ucsf.eduresearchgate.net This highlights how different domains have evolved to recognize specific variations of proline-rich sequences.
Beyond the major families, other domains also specialize in proline recognition.
GYF Domains : Named for a conserved Glycine-Tyrosine-Phenylalanine sequence, these domains are relatively small. ucsf.edu They typically recognize xPPx or proline-rich sequences such as PPPGΦ (where Φ is a hydrophobic residue). researchgate.netpnas.orgresearchgate.net For instance, the protein Tristetraprolin (TTP) contains this compound motifs that directly interact with the GYF domain of the protein GYF2. researchgate.netnih.gov
UEV Domains : The Ubiquitin E2 Variant (UEV) domain is structurally related to ubiquitin-conjugating (E2) enzymes but lacks catalytic activity. The UEV domain of the protein Tsg101, involved in the ESCRT pathway, recognizes a P(S/T)AP motif. nih.gov While proline is a key feature, studies have shown that the first proline of this motif is not always strictly required for binding. nih.gov
EVH1 (Enabled/VASP Homology 1) Domains
Structural Basis of Proline-Rich Motif Recognition
The specific and reversible binding between PRMs like this compound and their cognate domains is governed by a common set of structural and chemical principles. The interaction is primarily driven by the shape complementarity and hydrophobic nature of the PPII helix fitting into a corresponding surface on the recognition domain. researchgate.netresearchgate.net
A universal feature of PRDs is the use of a binding surface rich in aromatic amino acids—specifically Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). fu-berlin.depnas.orgnih.gov These aromatic side chains are positioned to form shallow grooves or pockets on the domain surface, often referred to as "aromatic cradles." researchgate.net The hydrophobic pyrrolidine (B122466) rings of the proline residues from the ligand, such as this compound, fit snugly into these cradles. fu-berlin.denih.gov
This intimate packing is stabilized by a combination of forces:
Hydrophobic Effect : The sequestration of the nonpolar proline and aromatic side chains away from water is a major thermodynamic driver of the interaction.
Van der Waals Forces : Close packing between the atoms of the proline and aromatic rings allows for favorable, albeit weak, van der Waals contacts. researchgate.net
C-H···π Interactions : A more specific, non-covalent interaction occurs between the partially positively charged C-H groups on the proline ring and the electron-rich π-face of the aromatic side chains. nih.govresearchgate.netnih.gov This interaction contributes to the stability and specificity of the complex. researchgate.net
Hydrogen Bonding : In addition to hydrophobic contacts, specificity is often enhanced by a hydrogen bond between a backbone carbonyl oxygen of the proline-rich ligand and a conserved hydrogen-bond-donating residue in the domain, frequently a tryptophan side chain. fu-berlin.de
| Interacting Components | Type of Interaction | Role in Recognition |
| Proline Pyrrolidine Ring & Aromatic Side Chain (Trp, Tyr, Phe) | Hydrophobic, van der Waals, C-H···π | Forms the primary binding interface; anchors proline residues in the aromatic cradle. nih.govresearchgate.netnih.gov |
| Ligand Backbone Carbonyl & Domain Trp/Tyr Side Chain | Hydrogen Bond | Provides specificity and contributes to binding energy. fu-berlin.de |
| Residues Flanking Proline Core & Pockets on Domain Surface | Hydrophobic, Electrostatic | Confers specificity, distinguishing between different PRD families. ucsf.eduelifesciences.org |
| This table details the key molecular interactions that form the structural basis for the recognition of proline-rich motifs by their binding domains. |
Role of PPII Helix Conformation in Binding
The defining structural feature of this compound and other proline-rich sequences is their high propensity to adopt a left-handed polyproline II (PPII) helix conformation. researchgate.netd-nb.infobiorxiv.orgugr.es This secondary structure is not stabilized by internal hydrogen bonds, as seen in alpha-helices, but rather by the steric constraints imposed by the pyrrolidine rings of the proline residues. biorxiv.org The PPII helix is an extended, rigid, and stable structure with a three-fold rotational symmetry, meaning every third residue is spatially aligned. researchgate.netresearchgate.net For a this compound peptide, this results in the first and fourth proline residues having identical orientations. researchgate.net
This specific helical conformation is central to its role in molecular recognition and binding, particularly with protein domains such as Src Homology 3 (SH3), WW, and Ena/VASP Homology 1 (EVH1) domains. researchgate.netbiorxiv.orgugr.esacs.org The PPII helix presents a unique molecular surface for interaction:
Hydrophobic Interactions : The exposed pyrrolidine side-chains of the proline residues form a continuous hydrophobic surface that can stack against aromatic residues (often referred to as an "aromatic cradle") in the binding pockets of partner proteins. researchgate.net
Hydrogen Bonding : The backbone carbonyl oxygens are solvent-exposed and act as effective hydrogen bond acceptors, often interacting with a conserved tryptophan or tyrosine residue in the binding domain. researchgate.net
The adoption of a PPII helix is therefore a prerequisite for high-specificity and proper affinity binding to domains like SH3. beilstein-journals.org While proline has the highest propensity, other amino acids can also be part of a PPII helix, which is recognized as the third most common type of secondary structure in folded proteins. ugr.esportlandpress.com
Orientational Flexibility in Ligand Binding
A fascinating aspect of the PPII helix that directly impacts ligand binding is its pseudo-symmetrical structure. researchgate.netacs.org The helix displays a twofold rotational pseudo-symmetry, which means that the side chains and backbone carbonyls are presented with similar spacing and geometry regardless of whether the peptide is viewed from the N-terminus to the C-terminus or vice-versa. acs.org
This structural feature allows for a unique mode of interaction known as orientational flexibility, where the proline-rich peptide can bind to its target domain in two opposite directions. acs.orgportlandpress.com This property is distinctive among peptide recognition modules. acs.org For instance, SH3 domains are categorized into two classes based on the binding orientation of their proline-rich ligands:
Class I : The ligand binds in an N- to C-terminal orientation.
Class II : The ligand binds in a C- to N-terminal orientation. portlandpress.com
This dual-orientation binding is possible because the key interaction points on the peptide can engage with the binding pockets on the protein surface in either configuration. researchgate.net The specific orientation is often determined by charged residues flanking the core proline-rich motif which interact with complementary charged residues on the surface of the binding domain. biorxiv.orgportlandpress.com A study involving a this compound region within the Vav protein showed it binding to the Grb2 SH3 domain in a manner characteristic of the "minus orientation" (Class II). beilstein-journals.org This flexibility in orientation significantly expands the potential for a single proline-rich sequence to interact with a diverse set of protein partners, adding a layer of complexity and versatility to cellular signaling networks.
Thermodynamics and Kinetics of this compound Binding
The binding of this compound and other proline-rich peptides to their protein targets is characterized by specific thermodynamic and kinetic profiles. While data for the isolated H-Pro-Pro-Pro-Pro-OH peptide is limited, studies on similar proline-rich ligands interacting with SH3 and profilin domains provide a clear and representative picture of the energetics and rates governing these interactions.
The thermodynamics of this binding are often studied using Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). researchgate.netmalvernpanalytical.commosbri.euharvard.edu A consistent and somewhat counterintuitive thermodynamic signature has emerged from these studies. The binding is typically driven by a favorable, large negative change in enthalpy (ΔH) and opposed by an unfavorable, negative change in entropy (-TΔS). researchgate.netugr.esacs.orgportlandpress.com This signature is contrary to what would be expected from a classic hydrophobic effect, which is characterized by a positive entropy change. The observed negative entropy suggests that the binding event leads to a more ordered system, which can be attributed to the loss of conformational flexibility of the peptide and parts of the protein upon complex formation, as well as the ordering of solvent molecules at the binding interface. ugr.esnih.gov
The kinetics of these interactions, often measured by Nuclear Magnetic Resonance (NMR) spectroscopy, are characterized by very fast association and dissociation rates. researchgate.net Association rate constants (kon) are typically in the range of 10⁸ to 10⁹ M⁻¹s⁻¹, which is close to the diffusion-controlled limit. researchgate.netbiorxiv.org This implies that the initial binding event is very rapid and may be guided by long-range electrostatic interactions. biorxiv.org Dissociation rate constants (koff) are also high, leading to complex lifetimes that can be on the order of milliseconds. researchgate.net This rapid on/off rate is crucial for transient signaling events where protein complexes need to assemble and disassemble quickly in response to cellular cues.
| Interacting System | Technique | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol at 30°C) | kon (M-1s-1 at 10°C) | koff (s-1 at 10°C) | Reference |
|---|---|---|---|---|---|---|---|
| Fyn SH3 + 12-residue PRP | ITC / NMR | 44 | -15.4 | 6.0 | 1.03 x 108 | 4.5 | researchgate.net |
| Acanthamoeba Profilin I + L-Pro11 | ITC | 37.2 | -5.1 | +1.0 | N/A | N/A | yale.edu |
Computational Prediction of Protein-Tetraproline Interactions
Computational methods are indispensable tools for predicting, analyzing, and understanding the complex interactions between proline-rich sequences like this compound and their protein partners. These approaches range from detailed atomic-level simulations to high-level sequence-based predictions.
Molecular Dynamics (MD) Simulations are a powerful technique used to study the conformational dynamics and interfacial structure of this compound and other polyproline peptides. d-nb.infoelifesciences.org MD simulations can model the behavior of the peptide and its binding partner in a simulated aqueous environment over time, providing insights into:
Conformational Preferences : Simulations can explore the ensemble of structures that an unbound proline-rich peptide samples, revealing its tendency to adopt the PPII helix conformation required for binding. d-nb.info
Binding Pathways : By simulating the association process, researchers can investigate the formation of transient encounter complexes and the pathway to the final bound state. biorxiv.org
Energetics and Stability : Free energy calculations based on MD simulations can help dissect the contributions of different residues to the binding affinity and explain the thermodynamic signatures observed experimentally. iitm.ac.in
Molecular Docking is another widely used computational method that predicts the preferred orientation and binding pose of a ligand (the this compound peptide) within the binding site of a protein. Docking algorithms use scoring functions to estimate the binding affinity for different poses, allowing for the rapid screening of potential interactions. These studies can help identify key hydrogen bonds and hydrophobic contacts that stabilize the complex.
Sequence-Based Prediction Tools leverage the vast amount of available protein sequence data to predict interactions. Programs like Scansite can identify short, conserved sequence motifs (like proline-rich regions) in one protein and predict their interaction with specific binding domains (like SH3) in other proteins based on experimentally determined binding preferences. More advanced methods use machine learning and Bayesian networks to predict protein-protein interactions with high accuracy directly from sequence alignments, which contain information about protein evolution and co-evolution of interacting partners. harvard.edu
These computational approaches are not mutually exclusive and are often used in combination to build a comprehensive model of the interaction, from sequence-level recognition to the detailed atomic and energetic basis of binding.
Biological and Mechanistic Roles of Oligoprolines
Oligoprolines as Models for Disordered Protein Regions
Intrinsically disordered proteins (IDPs) or proteins with intrinsically disordered regions (IDRs) lack a stable three-dimensional structure under physiological conditions. wikipedia.org These proteins are prevalent in eukaryotes and are crucial for various biological processes, particularly in cell signaling and regulation. wikipedia.orgplos.org Proline-rich motifs (PRMs) and oligoproline stretches are frequently found within these disordered regions. ugent.be Elastin-like polypeptides (ELPs), which are inspired by the intrinsically disordered domains of tropoelastin, are another class of biopolymers that serve as models for IDPs. nih.gov The study of oligoprolines like tetraproline provides critical insights into the behavior of these flexible regions. ugent.benih.gov
The conformational flexibility of proline-rich sequences is a key determinant of their function. Unlike other amino acids, the peptide bond preceding a proline residue can adopt both cis and trans conformations with a relatively small energy difference. ethz.ch This ability to isomerize, combined with the steric constraints of the proline ring, allows proline-rich sequences to adopt distinct secondary structures.
Two primary conformations are well-characterized:
Polyproline II (PPII) helix: A left-handed, extended helix with three residues per turn, which is formed when all the peptide bonds are in the trans configuration. nih.govpnas.org The extended nature of the PPII helix makes its side chains and backbone carbonyls highly accessible for intermolecular interactions. nih.gov
Polyproline I (PPI) helix: A more compact, right-handed helix that forms when the peptide bonds are in the cis conformation. pnas.orgfrontiersin.org
The transition between these states is possible due to proline's unique ability to isomerize. frontiersin.org This conformational heterogeneity is a hallmark of intrinsically disordered regions and allows them to interact with a wide array of binding partners. imrpress.com The flexibility of these sequences is not random; it is a controlled feature that facilitates transient yet specific molecular interactions. nih.govuah.es The presence of other amino acids, such as alanine, can modulate the stiffness and flexibility of these proline-rich segments. researchgate.net
| Conformation | Handedness | Peptide Bond Isomer | Structure | Key Feature |
|---|---|---|---|---|
| Polyproline II (PPII) | Left-handed | All-trans | Extended, 3 residues/turn | Facilitates intermolecular interactions due to exposed backbone and side chains. nih.govpnas.org |
| Polyproline I (PPI) | Right-handed | All-cis | Compact, 3.3 residues/turn | Results from sequential cis peptide bonds, leading to a kinked structure. pnas.orgfrontiersin.org |
Proline-rich motifs are essential mediators of protein-protein interactions (PPIs) and are often found in "hub" proteins, which are highly connected nodes within cellular interaction networks. nih.govfrontiersin.org These motifs act as "sticky arms" that facilitate the rapid and reversible assembly of protein complexes, which is crucial for dynamic processes like signal transduction. researchgate.net
The distinct, extended structure of the PPII helix serves as an excellent recognition motif for a variety of protein domains. nih.gov These domains bind to proline-rich sequences with specificity, though often with low to moderate affinity, which is ideal for transient signaling events. nih.govnih.gov Common proline-rich motif binding domains include:
SH3 (Src Homology 3) domains: These domains typically recognize a core PxxP motif. researchgate.net
WW domains: Named for two conserved tryptophan (W) residues, these also recognize proline-rich sequences. nih.gov
EVH1 (Ena/VASP Homology 1) domains: These bind to a specific [F/W/Y/L]PxΦP motif, where Φ is a hydrophobic residue. elifesciences.org
GYF domains: This structural fold is also involved in binding proline-rich sequences. nih.gov
This compound motifs (PPPP) are found in various signaling proteins, such as the RNA-binding protein Tristetraprolin (TTP), where they are crucial for recruiting other regulatory complexes. nih.gov In the context of Huntington's disease, proline-rich domains have been shown to modulate the aggregation propensity of the Huntingtin (Htt) protein. researchgate.net The ability of these short motifs to recruit multiple binding partners underscores their importance as hubs in organizing cellular machinery. nih.govfrontiersin.org
| Domain | Typical Recognition Motif | Function |
|---|---|---|
| SH3 (Src Homology 3) | PxxP | Signal transduction, cytoskeletal organization. researchgate.net |
| WW | PPxY or PPLP | Signaling and transcription. nih.gov |
| EVH1 (Ena/VASP Homology 1) | [F/W/Y/L]PxΦP | Actin cytoskeleton regulation. elifesciences.org |
| GYF | PPG | mRNA processing and lymphoid signaling. nih.gov |
Conformational Flexibility of Proline-Rich Disordered Sequences
Implications for Protein Folding and Misfolding Mechanisms
The process by which a polypeptide chain acquires its functional three-dimensional structure is known as protein folding. wikipedia.org The unique properties of proline residues, particularly their isomerization, have profound implications for the kinetics and pathways of protein folding and can contribute to misfolding and aggregation, which are associated with various diseases. ias.ac.inmdpi.com
This compound sequences are utilized in models to understand specific aspects of protein folding and interaction. researchgate.net For instance, this compound motifs within larger proteins can act as recognition sites that must adopt a specific conformation to bind to partner proteins, such as an SH3 domain. researchgate.net The presence of a this compound region can enforce a PPII helix conformation, which serves as a docking site for other proteins. researchgate.net
The cis-trans isomerization of the peptide bond preceding a proline residue is an intrinsically slow process, with a high activation energy barrier. nih.govnih.gov This slow interconversion is often a rate-limiting step in the folding of proteins that contain proline. ethz.chias.ac.inacs.org In an unfolded protein, proline residues exist as a mixture of cis and trans isomers. nih.gov If the native, functional state of the protein requires a specific isomer (e.g., trans), then molecules with the incorrect (cis) isomer must undergo the slow isomerization process before they can fold correctly. ias.ac.inmdpi.com
This phenomenon leads to kinetic heterogeneity in folding reactions, where a population of "slow-folding" molecules can be observed. ias.ac.in The isomerization can be catalyzed in vivo by a class of enzymes called peptidyl-prolyl isomerases (PPIases), such as cyclophilins and FKBPs, which accelerate the interconversion by orders of magnitude. nih.govresearchgate.net
Proline isomerization can also act as a "molecular switch" that regulates protein function. nih.govresearchgate.net A change in the isomeric state of a critical proline can induce a significant conformational change in the protein, altering its activity or its ability to interact with other molecules. researchgate.netuzh.ch For example, the isomerization of a single proline residue in the Nuclear Coactivator Binding Domain (NCBD) was shown to switch the protein between two states with a tenfold difference in affinity for its binding partner. uzh.ch This demonstrates that proline isomerization is a unique post-translational modification that operates on the protein backbone to control biological pathways. nih.gov
Research Applications and Functional Materials Design
H-Pro-pro-pro-pro-OH as a Research Probe in Peptide Science
The synthetic tetrapeptide H-Pro-Pro-Pro-Pro-OH, also referred to as PPPP, serves as a valuable tool in peptide science, primarily due to its defined structure and chemical properties. chemimpex.com Its sequence of four proline residues provides a unique, rigid conformation that is useful in various research contexts. One specific application is its use as an internal standard for quantitative analysis. For instance, H-Pro-Pro-Pro-Pro-OH has been employed as an internal standard in the quantitative determination of antihypertensive peptides in cheese using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS). novoprolabs.com
Beyond its role as a standard, the compound is utilized as a fundamental building block in the synthesis of more complex peptides and peptidomimetics. chemimpex.com Researchers use oligoprolines like H-Pro-Pro-Pro-Pro-OH to study aspects of protein folding, stability, and structure-function relationships. chemimpex.com Its ability to form a stable polyproline II (PPII) helix makes it a model system for investigating this common secondary structure motif found in many biologically important proteins. mdpi.com
Role in the Design of Therapeutic Peptides
Peptide Scaffolds for Molecular Assembly
The self-assembly of peptides into organized supramolecular structures is a cornerstone of developing advanced functional materials for biomedical applications. mdpi.com H-Pro-pro-pro-pro-OH and similar proline-rich sequences serve as excellent scaffolds for molecular assembly due to their rigid and predictable secondary structure. researchgate.netnih.gov This allows them to act as a structural framework, directing the spatial arrangement of other molecules. mdpi.com
The process of self-assembly involves molecules spontaneously forming organized structures through non-covalent interactions like hydrogen bonding and hydrophobic interactions. mdpi.comfrontiersin.org The amphiphilic nature of rationally designed peptides, often containing both hydrophobic and hydrophilic (or charged) residues, drives them to form ordered aggregates such as nanofibers, which can then form hydrogels that mimic the natural extracellular matrix (ECM). nih.govfrontiersin.org
The tetraproline sequence can be incorporated into these designs to induce a stable, defined conformation. researchgate.netfrontiersin.org For example, a tetrapeptide containing a D-Pro-L-Pro sequence flanked by hydrophobic strands was shown to fold into a β-hairpin structure, which then self-assembles into a hydrogel. frontiersin.org These peptide-based hydrogels are highly valued in tissue engineering and drug delivery because they can provide a three-dimensional environment for cells and can be designed for the controlled release of therapeutic agents. nih.govmdpi.combiomedgrid.com The unique properties of H-Pro-pro-pro-pro-OH enable it to serve as a building block in these systems, potentially improving the efficacy of treatments by creating stable and biocompatible drug delivery scaffolds. chemimpex.com
Table 1: Examples of Proline-Containing Peptides in Molecular Assembly
| Peptide Design Principle | Resulting Structure | Application | Citation |
|---|---|---|---|
| Amphiphilic tetrapeptides (e.g., Aromatic IVFK) | Self-assembling nanofibers, hydrogels | 3D cell culture, bone tissue engineering | nih.gov |
| Tetrapeptide with D-Pro-L-Pro sequence | β-hairpin formation leading to hydrogel | Stimuli-responsive materials | frontiersin.org |
| Fatty acid-bearing peptides | Light-harvesting fibers | Functional biomaterials | mdpi.com |
Rational Design of Proline-Containing Peptides
Rational design involves the deliberate, structure-based creation of peptides to achieve a specific therapeutic function. Proline residues, and by extension sequences like H-Pro-pro-pro-pro-OH, are key tools in this process due to the conformational constraints they impose. nih.gov The inclusion of proline is often used to force a peptide into a required higher-order structure, which is crucial for its biological activity. researchgate.net
One major application is in enhancing the cell permeability of therapeutic peptides. Cyclic peptides, for instance, have high affinity and specificity for challenging targets but often have poor membrane permeability. nih.gov The incorporation of a D-Pro-L-Pro motif into a cyclic peptide was shown to create a structurally constrained molecule that could effectively penetrate cells. nih.gov This strategy was successfully used to design a potent, cell-permeable inhibitor against the Grb2 SH2 domain, a protein involved in cancer-related signaling pathways. nih.gov
Proline-rich sequences are also integral to the design of antimicrobial peptides. researchgate.netmdpi.com These peptides can be actively transported into bacterial cells to inhibit protein synthesis. mdpi.com In one study, the addition of a proline residue to the N-terminus of a recombinant antimicrobial peptide did not alter its activity, demonstrating that proline can be incorporated to enhance structural features without compromising function. plos.org The rational modification of known proline-rich antimicrobial sequences allows for the design of new peptides with potent activity and low toxicity to mammalian cells. researchgate.net
Table 2: Research Findings in Rational Design of Proline-Containing Peptides
| Peptide | Design Strategy | Key Finding | Therapeutic Target/Application | Citation |
|---|---|---|---|---|
| cyclo(AFΦrpPRRFQ) | Incorporation of a D-Pro-L-Pro motif into a cyclic peptide | Created a conformationally constrained, cell-penetrating peptide (CPP) | General cargo delivery into cells | nih.gov |
| cyclo(YpVNFΦrpPRR) | Using the CPP scaffold to carry a phosphotyrosine-containing sequence | Designed a potent and biologically active inhibitor of the Grb2 SH2 domain | Anti-cancer therapy (protein-protein interaction inhibition) | nih.gov |
| (P)GKY20 | Addition of an N-terminal proline to a known antimicrobial peptide | N-terminal proline did not change the antimicrobial properties | Antimicrobial agent | plos.org |
Advanced Methodologies and Future Directions in H Pro Pro Pro Pro Oh Research
Integration of Experimental and Computational Approaches
The synergy between experimental data and computational modeling is crucial for a deep understanding of the conformational landscape of H-Pro-pro-pro-pro-OH and related oligoprolines. This integrated approach provides insights that neither methodology could achieve alone.
Experimental techniques like single-crystal X-ray diffraction have been fundamental in providing high-resolution structural data. For instance, studies on a protected tetraproline derivative definitively confirmed its adoption of a polyproline II helical conformation in the solid state. researchgate.netresearchgate.net This was a significant finding, as it provided conclusive evidence for the structure of short, unfunctionalized oligoprolines. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy further complements this by offering insights into the peptide's solution-state structure and dynamics. researchgate.netub.edu NMR studies have been used to analyze the trans:cis isomer ratio of the proline-proline amide bonds, revealing that the polarity of the solvent environment can significantly influence this equilibrium. researchgate.net
Table 1: Integrated Methodologies for H-Pro-pro-pro-pro-OH Characterization
| Methodology | Type | Information Provided | Key Findings |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Experimental | Provides high-resolution, solid-state atomic coordinates and packing information. researchgate.net | Confirmed the polyproline II (PPII) helical conformation in an unfunctionalized this compound. researchgate.netresearchgate.net |
| NMR Spectroscopy | Experimental | Determines solution-state conformation, dynamics, and isomer ratios (trans/cis). researchgate.netub.edu | Revealed the significant effect of solvent polarity on the trans:cis ratio of Xaa-Pro bonds. researchgate.net |
| Circular Dichroism (CD) Spectroscopy | Experimental | Characterizes secondary structure in solution. d-nb.info | Showed that a this compound derivative retains its PPII helix conformation in various solvents. d-nb.info |
| Density Functional Theory (DFT) | Computational | Calculates optimized geometries, energies, and electronic properties like dipole moments. researchgate.netresearchgate.net | Explained how differences in dipole moments between trans and cis conformers lead to solvent-dependent isomer ratios. researchgate.net |
| Molecular Dynamics (MD) Simulations | Computational | Simulates peptide motion over time to explore conformational landscapes and stability. ub.edu | Used to evaluate the preferential conformations adopted by the peptide system in solution. ub.edu |
High-Throughput Biophysical Approaches for Peptide Characterization
The development of biopharmaceutical products relies on the thorough and efficient characterization of a molecule's physical and structural stability. nih.govnih.gov High-throughput (HT) biophysical techniques are increasingly applied to peptides like H-Pro-pro-pro-pro-OH to rapidly screen for properties such as aggregation, stability, and purity under various conditions. nih.gov
Techniques based on light scattering are central to this effort. Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) can be automated for rapid screening of peptide aggregation and for conducting stability studies. Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) provides detailed characterization of oligomeric states and aggregates. criver.com
Calorimetric methods also play a key role. Differential Scanning Calorimetry (DSC), particularly rapid-screening DSC (RS-DSC), offers a high-efficiency method for testing the thermal stability of molecules by determining their thermal transition midpoint (Tm). criver.com This is vital for comparing different formulations or synthetic batches.
Chromatographic techniques have also been adapted for high-throughput analysis. Modern High-Performance Liquid Chromatography (HPLC) and Two-Dimensional Liquid Chromatography (2D-LC) systems are used for purity testing and the characterization of impurities and aggregates. lcms.cz By using a non-MS-friendly mobile phase in the first dimension for optimal separation and an MS-friendly one in the second, 2D-LC allows for the successful mass confirmation of low-level impurities. lcms.cz
Table 2: High-Throughput Biophysical Characterization Techniques
| Technique | Parameter Measured | Application for this compound Characterization |
|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution | Rapid screening for the presence of aggregates in solution. criver.com |
| Differential Scanning Calorimetry (DSC) | Thermal transition midpoint (Tm), enthalpy of unfolding | Assessment of conformational and thermal stability under different conditions. criver.com |
| SEC-MALS | Absolute molecular weight, size, and aggregation state | Quantification of monomer, dimer, and higher-order aggregate species. criver.com |
| 2D-LC-MS | Purity, mass of impurities and aggregates | Characterization and mass confirmation of synthetic byproducts and aggregates. lcms.cz |
| Intrinsic Fluorescence Spectroscopy | Changes in local environment of aromatic residues | Monitoring conformational changes and stability (if modified with a fluorescent tag). nih.gov |
Novel Synthetic Routes for Oligoprolines
While solid-phase peptide synthesis (SPPS) is a standard method for producing peptides, it can be inefficient and costly for large-scale production of short sequences like this compound. google.com Consequently, research has focused on developing novel and more efficient synthetic routes, particularly in solution-phase.
A significant advancement has been the development of a protocol for the solution-phase synthesis of multigram quantities of Fmoc-protected this compound. nih.gov This approach offers good batch reproducibility and selector homogeneity, making it a feasible and potentially low-cost alternative to SPPS for applications like the production of chiral stationary phases. nih.gov Another strategy involves a convergent liquid-phase synthesis, where dipeptide fragments are first synthesized and then coupled to form the final tetrapeptide. google.com This method is noted for having low amino acid consumption and high yield, making it suitable for large-scale preparation. google.com
Further innovation aims to streamline the purification process, which is often a bottleneck in solution-phase synthesis. nih.gov One novel methodology eliminates the need for chromatography by carefully selecting reagents that form byproducts that are easily removed. nih.gov For example, using isobutyl chloroformate for carboxyl group activation with N-methyl morpholine (B109124) as a base allows the peptide product to be isolated simply through extraction and trituration, significantly improving efficiency. nih.gov
| Chromatography-Free Synthesis | Uses reagents (e.g., isobutyl chloroformate) that produce easily separable byproducts, avoiding chromatographic purification. nih.gov | Increased efficiency; reduced waste and time. nih.gov | Requires careful selection of reagents; may not be universally applicable. |
Expanding the Functional Landscape of this compound-Based Systems
The unique structural properties of H-Pro-pro-pro-pro-OH make it more than just a simple peptide; it is a versatile building block for advanced materials and a tool for biological research. Its applications have expanded into materials science, chemical biology, and molecular biology.
In materials science, a rationally designed, N-terminally protected this compound has been shown to self-assemble into a crystalline, porous supramolecular peptide framework (SPF). researchgate.netresearchgate.net This material features one-dimensional channels and demonstrates remarkable stability, with the ability to reversibly host small molecules like iodine. researchgate.netd-nb.info This discovery opens pathways for developing novel peptide-based functional materials for applications such as chemical separation or catalysis. researchgate.net
In chemical and molecular biology, this compound sequences are used as tools to probe complex biological processes. In the study of amyloid diseases, replacing segments of a protein with a this compound sequence via site-directed mutagenesis is an effective strategy to disrupt β-sheet formation. nih.govbiorxiv.org This "proline-scanning" helps identify the specific segments of a protein that drive the formation of pathogenic amyloid fibrils. nih.gov
Furthermore, this compound motifs have been identified as having specific recognition functions within larger proteins. For example, this compound motifs within the protein tristetraprolin (TTP) are crucial for recruiting the 4EHP-GYF2 cap-binding complex. medchemexpress.com This recruitment leads to the repression and subsequent degradation of mRNAs containing AU-rich elements, playing a key role in regulating inflammation. medchemexpress.comnih.gov This function highlights how a simple oligoproline sequence can act as a critical signaling or recruitment domain within a complex cellular pathway. Finally, there is potential for using this compound peptides to create chiral stationary phases (CSPs) for use in enantioselective chromatography.
Table 4: Functional Applications of this compound-Based Systems
| Application Area | Principle of Function | Specific Outcome / Potential Use |
|---|---|---|
| Materials Science | Self-assembly of this compound units into an ordered, porous structure via hydrogen bonding and π-interactions. researchgate.netd-nb.info | Creation of supramolecular peptide frameworks (SPFs) for reversible guest hosting and chemical separation. researchgate.netresearchgate.net |
| Chemical Biology | The rigid, β-sheet-disrupting nature of proline is used to probe protein structure. nih.gov | Used in proline-scanning mutagenesis to identify amyloid-driving segments in proteins associated with diseases like amyloidosis. nih.govbiorxiv.org |
| Molecular Biology | The this compound motif acts as a specific binding site for other protein complexes. medchemexpress.com | Recruitment of the 4EHP-GYF2 complex by tristetraprolin to regulate mRNA stability and control inflammation. medchemexpress.com |
| Separation Science | The inherent chirality and defined structure of this compound can be immobilized on a solid support. | Development of this compound-based chiral stationary phases for separating enantiomers via chromatography. nih.gov |
Q & A
Q. How can researchers address missing or conflicting data in H-Pro-pro-pro-pro-OH stability studies?
- Methodological Answer : Predefine criteria for excluding outliers (e.g., Grubbs’ test). Use multiple imputation or maximum likelihood estimation for missing data. For conflicting results, perform meta-analysis (random-effects model) to identify heterogeneity sources (e.g., buffer composition, temperature). Transparently report limitations in the discussion section .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
